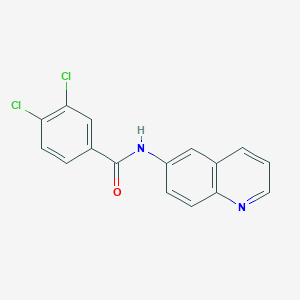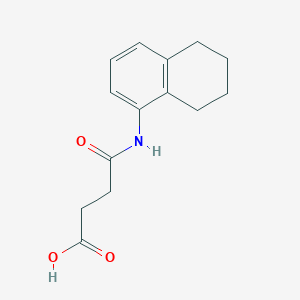![molecular formula C14H14Cl2N4O B270605 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide, also known as DCT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCT is a cyclopropanecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is an important regulator of the cell cycle. By inhibiting CDK4 activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide in scientific research is its well-established synthesis method and availability. 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is its potential toxicity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can be toxic to certain cell types at high concentrations, indicating the need for careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. One area of interest is in the development of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide-based therapeutics for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide and its potential applications in various disease states. Additionally, research is needed to determine the optimal dosing and administration of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide for therapeutic use.
Synthesemethoden
The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been well-established and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor activity. Studies have shown that 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide |
|---|---|
Molekularformel |
C14H14Cl2N4O |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
2,2-dichloro-1-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-13(7-14(13,15)16)12(21)18-10-5-3-4-9(6-10)11-19-17-8-20(11)2/h3-6,8H,7H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
AKQHLEYFQXYIPK-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)

![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)